Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide

Description

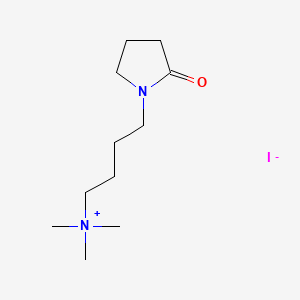

Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide (IUPAC name: trimethyl-[4-(2-oxopyrrolidin-1-yl)butyl]azanium iodide), also known as Oxotremorine M methiodide , is a quaternary ammonium compound with the molecular formula C₁₁H₁₉N₂O·I and a molecular weight of 322.22 g/mol . Its structure comprises a butyl chain linking a trimethylammonium group to a 2-oxopyrrolidine moiety, with an iodide counterion. Key identifiers include the SMILES string C[N+](C)(C)CCC#CN1CCCC1=O and InChIKey NLGGUPZMZIALJO-UHFFFAOYSA-N .

This compound is pharmacologically significant as a muscarinic acetylcholine receptor (mAChR) agonist, historically studied for its cholinergic effects .

Properties

CAS No. |

7383-75-7 |

|---|---|

Molecular Formula |

C11H23IN2O |

Molecular Weight |

326.22 g/mol |

IUPAC Name |

trimethyl-[4-(2-oxopyrrolidin-1-yl)butyl]azanium;iodide |

InChI |

InChI=1S/C11H23N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h4-10H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

GYYXKYBBBWQIFK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCCN1CCCC1=O.[I-] |

Origin of Product |

United States |

Preparation Methods

General Strategy

The preparation of this compound generally involves two key steps:

Synthesis of the 4-(2-oxo-1-pyrrolidinyl)butyl amine intermediate , which contains the pyrrolidinone ring attached to a butyl chain terminating in a primary or secondary amine.

Quaternization of the amine with trimethyl iodide or methyl iodide , forming the trimethylammonium iodide salt.

This approach leverages the nucleophilicity of the amine to form the quaternary ammonium salt upon alkylation with methyl iodide or related alkyl iodides.

Synthesis of the Pyrrolidinylbutyl Amine Intermediate

The 2-oxo-1-pyrrolidinyl moiety is typically derived from γ-butyrolactam (2-pyrrolidinone) , which can be alkylated or functionalized at the nitrogen or the carbon adjacent to the nitrogen.

A common route involves N-alkylation of 2-pyrrolidinone with a suitable 4-bromobutyl derivative, yielding N-(4-bromobutyl)-2-pyrrolidinone.

This intermediate can then be converted to the corresponding amine by nucleophilic substitution of the bromide with ammonia or an amine source, generating the 4-(2-oxo-1-pyrrolidinyl)butyl amine.

Alternatively, reductive amination or other amine introduction strategies may be employed to install the butylamine side chain on the pyrrolidinone ring.

Quaternization to Form the Trimethylammonium Iodide Salt

The amine intermediate is then subjected to quaternization by reaction with methyl iodide (iodomethane) or trimethyl iodide reagents under conditions that favor the formation of the quaternary ammonium salt.

The reaction typically proceeds in an aprotic solvent such as acetonitrile or acetone, under reflux or room temperature conditions.

The nucleophilic nitrogen attacks the methyl iodide, forming the ammonium iodide salt .

The product is isolated by precipitation or crystallization, often from alcohol-water mixtures, yielding the crystalline ammonium iodide salt.

Purification and Crystallization

The crude ammonium iodide salt is purified by recrystallization from aqueous alcohol mixtures.

The compound crystallizes typically in cubic or triclinic forms, as confirmed by X-ray diffraction studies showing the planar amide group and symmetrical orientation of the trimethylammonium group.

It is important to store the compound in the dark and in dry conditions, as ammonium iodide salts are sensitive to light and moisture, which can cause decomposition and discoloration.

Research Findings and Data Tables

Representative Preparation Protocol (Adapted from Ammonium Iodide Synthesis)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-Pyrrolidinone + 4-bromobutyl bromide, base | N-alkylation to form N-(4-bromobutyl)pyrrolidinone | Moderate yield, requires controlled conditions |

| 2 | N-(4-bromobutyl)pyrrolidinone + ammonia or amine | Nucleophilic substitution to 4-(2-oxo-1-pyrrolidinyl)butyl amine | High yield with excess ammonia |

| 3 | Amine + methyl iodide (CH3I), solvent (e.g., acetone) | Quaternization to ammonium iodide salt | High yield, reaction at room temp or reflux |

| 4 | Crystallization from aqueous alcohol | Purification and isolation | Crystals stable if stored properly |

Structural Characterization Data

| Parameter | Value | Notes |

|---|---|---|

| Crystal system | Triclinic | Confirmed by single-crystal XRD |

| Unit cell parameters (Å, °) | a=9.382(4), b=7.502(3), c=11.166(4) | Angstroms and degrees |

| Angles (α, β, γ) | 111.13(5), 69.89(5), 93.23(5) | Space group P |

| Refinement factor (R) | 0.051 | Good crystal structure fit |

| Amide group planarity | Planar N(1), C(5), O(1), C(6) | Consistent with 2-oxo-pyrrolidinyl |

Analytical and Practical Notes

The sensitivity of ammonium iodide salts to light and moisture necessitates careful handling and storage in dark, dry containers to avoid decomposition to iodine and discoloration.

The aqueous solutions of the salt tend to yellow over time due to slow iodine release, which can be reversed by treatment with ammonium sulfide and re-crystallization.

The solubility profile indicates good solubility in water and alcohols, facilitating purification by recrystallization.

The quaternization reaction is typically straightforward but requires control of stoichiometry to avoid overalkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding alcohol and amine.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of various quaternary ammonium salts.

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Delivery Systems

- Quaternary ammonium compounds like this one are often utilized as carriers for drug delivery due to their ability to enhance solubility and bioavailability of poorly soluble drugs. They can form liposomes or nanoparticles that encapsulate active pharmaceutical ingredients (APIs), improving their therapeutic efficacy.

-

Antimicrobial Activity

- Research indicates that ammonium compounds exhibit antimicrobial properties. They can disrupt microbial cell membranes, making them effective in formulations aimed at preventing infections, particularly in wound care and topical applications.

- Sustained Release Formulations

Material Science Applications

-

Polymer Chemistry

- Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide can be used as a polymerization initiator or modifier in the synthesis of new materials. Its ability to interact with various monomers allows for the development of tailored polymers with specific properties for industrial applications.

- Gelling Agents

Cosmetic Applications

- Emulsifiers and Stabilizers

-

Skin Conditioning Agents

- The compound's moisturizing properties make it suitable for use in skin care products aimed at improving hydration and skin feel. It can also act as a conditioning agent in hair care products, enhancing shine and manageability.

Case Studies

- Topical Formulation Development

- Antimicrobial Efficacy Testing

Mechanism of Action

The mechanism of action of Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]-ammonium iodide (MXPBYA)

- Molecular Formula : C₁₁H₁₇N₂O·I

- Key Difference : Replaces the butyl chain with a but-2-ynyl group, introducing a triple bond.

- Conformational Analysis : The but-2-ynyl linker creates a torsion angle of 143.50° (N–C–C–N), contrasting with the more flexible butyl chain in the parent compound. This rigid structure reduces intramolecular interactions, influencing receptor binding .

S-(2-Dimethylaminoethyl) Isopropyl Methylphosphonothiolate Methyl Iodide

- Molecular Formula: C₉H₂₂INO₂PS

- Key Difference: Features a methylphosphonothiolate group instead of 2-oxopyrrolidine.

- Application : Acts as a cholinesterase inhibitor with higher hydrophobicity, enhancing blood-brain barrier penetration compared to the parent compound .

- Toxicity : Higher acute toxicity (LD₅₀ < 100 µg/kg in rodents) due to irreversible enzyme inhibition .

Heterocyclic and Antitumor Derivatives

Trimethyl-{2-[(phenazine-1-carbonyl)-amino]-ethyl}-ammonium iodide (2f)

- Molecular Formula : C₂₀H₂₁N₄O·I

- Key Difference : Incorporates a phenazine-carbonyl substituent.

- Antitumor Activity : Demonstrates GI₅₀ = 2.0 µM against U87MG glioblastoma cells, attributed to intercalation with DNA and topoisomerase inhibition .

- Synthesis : Achieved via carbodiimide-mediated coupling (yield: 62%, m.p. 245°C) .

Trimethyl-{3-[(9-oxo-9H-thioxanthene-4-carbonyl)-amino]-propyl}-ammonium iodide (3g)

- Molecular Formula : C₂₂H₂₃N₂O₂S·I

- Key Difference: Contains a thioxanthenone moiety.

- Activity : Moderate cytotoxicity (GI₅₀ = 5.5 µM) due to reactive oxygen species (ROS) generation .

Physicochemical and Pharmacokinetic Comparison

<sup>a</sup> Predicted using fragment-based methods.

Mechanistic and Functional Divergence

- Receptor Specificity : The target compound’s 2-oxopyrrolidine group enhances mAChR M₁/M₃ subtype selectivity , while MXPBYA’s alkyne linker favors M₂/M₄ .

- Therapeutic Potential: Antitumor derivatives (e.g., 2f, 3g) leverage aromatic stacking for DNA interaction, unlike the parent compound’s receptor agonism .

Biological Activity

Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound features a quaternary ammonium structure, characterized by a central nitrogen atom bonded to four substituents, including a pyrrolidinyl group. The presence of the iodine atom contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. Studies have shown that similar compounds can disrupt microbial cell membranes, leading to cell lysis and death .

- Neuroprotective Effects : Research indicates that compounds with pyrrolidinyl moieties may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

- Cytotoxicity : Some studies suggest that this compound may induce cytotoxic effects in cancer cells, potentially through apoptosis pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various quaternary ammonium compounds found that those with pyrrolidinyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to membrane disruption and interference with cellular respiration .

- Neuroprotective Properties : In an animal model of neurodegeneration, the administration of similar pyrrolidinyl compounds resulted in significant improvements in cognitive function and reduced markers of oxidative stress in brain tissues . This suggests potential applications in treating neurodegenerative diseases.

- Cytotoxic Activity Against Cancer Cells : A preliminary study on the cytotoxic effects of ammonium derivatives revealed that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study indicated that this effect was mediated through apoptosis induction and cell cycle arrest .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Neuroprotective | Oxidative stress reduction | |

| Cytotoxicity | Apoptosis induction |

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Antimicrobial Studies : Demonstrated effective inhibition against various bacterial strains, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

- Neuroprotection : Showed promise in preclinical models for conditions such as Alzheimer's disease, warranting further investigation into its therapeutic potential.

- Cancer Research : Indicated significant cytotoxic effects on tumor cells, suggesting a possible role in cancer therapy, although further studies are needed to elucidate the specific pathways involved.

Q & A

Q. What are the standard synthesis protocols for this compound, and which reaction parameters critically influence yield and purity?

The synthesis involves multi-step reactions, starting with the formation of the pyrrolidinyl backbone followed by quaternization with trimethylammonium iodide. Key parameters include:

- Temperature : Optimal ranges between 60–80°C to avoid side reactions .

- Reaction time : Extended durations (12–24 hours) improve conversion rates but risk decomposition.

- Stoichiometry : A 1:1.2 molar ratio of the pyrrolidinyl precursor to trimethylammonium iodide ensures complete quaternization . Analytical techniques such as ¹H/¹³C NMR and mass spectrometry are essential for verifying structural integrity and purity .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Reaction Time | 12–24 hours | >90% conversion at 18 hours |

| Stoichiometry (X:Y) | 1:1.2 | Minimizes unreacted precursor |

Q. Which spectroscopic and computational methods are recommended for structural characterization?

- ¹H/¹³C NMR : Identifies proton environments (e.g., trimethylammonium peak at δ ~3.2 ppm) and carbonyl groups (δ ~170 ppm) .

- SMILES/InChIKey : Computational descriptors (e.g.,

C[N+](C)(C)CCC#CN1CCCC1=O) aid in database comparisons . - Mass Spectrometry : Confirms molecular weight (322.22 g/mol) and detects impurities .

Advanced Research Questions

Q. How can researchers optimize synthesis when encountering low yields or impurities?

Low yields often stem from incomplete quaternization or side reactions. Mitigation strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ion pairing and reaction efficiency .

- Purification techniques : Use of reverse-phase chromatography or recrystallization in ethanol/water mixtures .

- Real-time monitoring : Employing inline FTIR to track reaction progress and adjust parameters dynamically .

Note : Contradictions in reported yields (e.g., 39–81% in related compounds ) may arise from variations in solvent purity or catalyst traces.

Q. What experimental designs are effective for evaluating cholinergic receptor interactions?

The compound acts as a muscarinic acetylcholine receptor (mAChR) agonist . Key methodologies include:

- Radioligand binding assays : Compete with [³H]-N-methylscopolamine in CHO-K1 cells expressing M1/M3 receptors .

- Calcium flux assays : Measure intracellular Ca²⁺ mobilization in HEK-293 cells transfected with mAChRs .

- Dose-response curves : Use concentrations from 0.1 nM to 10 µM to calculate EC₅₀ values .

Critical controls : Include atropine (antagonist) and carbachol (positive agonist) to validate receptor specificity .

Q. How should researchers assess the compound’s antitumor potential in vitro?

Follow protocols adapted from U87MG glioblastoma cell studies :

- Cell viability assay : MTT colorimetric assay with 72-hour incubation and concentrations ranging 0.5–20 µM.

- Data interpretation : Calculate GI₅₀ (50% growth inhibition) using nonlinear regression (e.g., GraphPad Prism).

- Validation : Compare with reference compounds (e.g., cisplatin) and ensure <5% DMSO solvent controls.

Table 2 : Example Antitumor Activity Data (Adapted from )

| Cell Line | GI₅₀ (µM) | 95% Confidence Interval | R² Value |

|---|---|---|---|

| U87MG | 5.2 | 4.1–6.5 | 0.98 |

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies in toxicity (e.g., LD₅₀ = 270 µg/kg in mice vs. higher thresholds in other models) may arise from:

- Species-specific metabolism : Mice exhibit faster hepatic clearance than rats or primates.

- Exposure route : Intravenous vs. oral administration alters bioavailability and toxicity profiles.

- Endpoint selection : Acute toxicity (LD₅₀) vs. subchronic effects (organ histopathology).

Recommendation : Conduct comparative studies using standardized OECD guidelines and multiple species .

Q. What computational tools predict this compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.